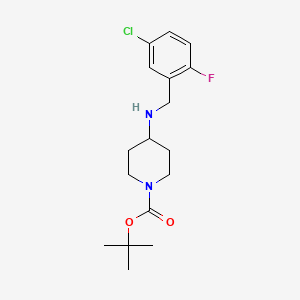

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(5-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-10-13(18)4-5-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOFKJYMFEHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116024 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349715-73-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the piperidine ring.

Substitution with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as thionyl chloride and fluorinating agents.

Protection with tert-Butyl Group: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Implications:

- This may enhance solubility but reduce membrane permeability.

- Substituent Effects: The pyrazolyl-carbonyl group in the analog introduces a planar, conjugated system, which could stabilize interactions with aromatic residues in protein binding pockets. In contrast, the flexible benzylamino group in the target compound may allow for better conformational adaptation to target sites.

Pharmacological and Physicochemical Data

No direct pharmacological or solubility data for the target compound or its analog are provided in the evidence. However, structural features suggest:

- The target compound’s halogenated benzylamino group could enhance lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate (CAS Number: 1349715-73-6) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a chloro-fluoro substituted benzyl group, suggesting possible interactions with biological targets.

The molecular formula of this compound is C17H24ClFN2O2, with a molecular weight of approximately 342.84 g/mol. The compound has a predicted boiling point of 423.1±45.0 °C and a density of 1.20±0.1 g/cm³ .

Research indicates that compounds similar to tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine derivatives often act as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. These inhibitors can enhance the efficacy of beta-lactam antibiotics by preventing the breakdown of these drugs by bacterial enzymes .

Biological Activity

The biological activity of this compound has been explored in various studies:

Case Studies

A few notable case studies have highlighted the potential applications and effectiveness of tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine derivatives:

- Study on Beta-Lactamase Inhibition : A study published in Journal of Antibiotics evaluated the efficacy of various piperidine derivatives in inhibiting beta-lactamase enzymes. The results indicated that compounds with similar structural features to tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine showed significant inhibition rates, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

- Pharmacokinetics and Toxicology : Another study focused on the pharmacokinetics and potential toxicity profiles of related compounds, indicating favorable absorption and distribution characteristics coupled with low toxicity in preliminary assessments .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClFN2O2 |

| Molecular Weight | 342.84 g/mol |

| Boiling Point | 423.1±45.0 °C (Predicted) |

| Density | 1.20±0.1 g/cm³ (Predicted) |

| pKa | 8.09± (Predicted) |

Q & A

Basic: What experimental strategies can optimize the synthesis yield of tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate?

Methodological Answer:

To enhance yield, focus on reaction conditions such as temperature control and purification techniques. For example, highlights the use of ice-cooled conditions during intermediate steps to minimize side reactions. Post-reaction purification via silica gel column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity products. Additionally, optimizing stoichiometric ratios of reagents (e.g., tert-butyl carbamate derivatives and benzylamine intermediates) and monitoring reaction progress via TLC or HPLC can prevent overfunctionalization .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated in for a related piperidine-carboxylate compound (triclinic crystal system, α/β/γ angles reported with <0.01° precision) . Complementary techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., 5-chloro-2-fluorobenzyl group integration).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNO) with <2 ppm error tolerance .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Refer to GHS-compliant protocols:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as similar piperidine derivatives exhibit respiratory irritation ().

- Storage : Keep in dry, airtight containers at 2–8°C, away from oxidizing agents () .

Advanced: How can researchers resolve contradictions in reported stability data under varying storage conditions?

Methodological Answer:

Discrepancies often arise from differences in humidity and light exposure . For example:

- states stability under dry, inert atmospheres , while notes decomposition at >25°C.

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Compare degradation products (e.g., tert-butyl cleavage or piperidine ring oxidation) to identify critical factors .

Advanced: What strategies mitigate low purity during final-step purification?

Methodological Answer:

Low purity (<95%) often stems from residual solvents or unreacted intermediates. Solutions include:

- Gradient elution optimization : Adjust mobile-phase ratios (e.g., 70:30 to 90:10 hexane:ethyl acetate) to improve separation () .

- Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane (DCM) as solvents for high-crystallinity recovery.

- Mass-directed preparative HPLC : Isolate target fractions via UV/Vis and MS triggers .

Advanced: How does the compound’s reactivity with strong oxidizing agents impact experimental design?

Methodological Answer:

identifies incompatibility with strong oxidizers (e.g., peroxides), which may degrade the piperidine ring or tert-butyl carbamate group. To mitigate:

- Reaction Solvent Screening : Avoid polar aprotic solvents (DMF, DMSO) in oxidative environments. Use THF or acetonitrile with <50 ppm water content.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress radical-mediated side reactions .

Advanced: How can researchers validate bioactivity data when encountering batch-to-batch variability?

Methodological Answer:

Variability often arises from residual metal catalysts (e.g., Pd in cross-coupling steps) or enantiomeric impurities .

- Quality Control : Implement ICP-MS for trace metal analysis (detection limit <0.1 ppm).

- Chiral HPLC : Verify enantiomeric excess (>98%) if the compound acts as a chiral scaffold in medicinal chemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.